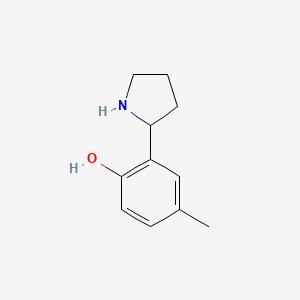

4-Methyl-2-(pyrrolidin-2-YL)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-methyl-2-pyrrolidin-2-ylphenol |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3 |

InChI Key |

HBYNUSHKOCJMGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Pyrrolidin 2 Yl Phenol and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. arxiv.orgresearchgate.net For 4-Methyl-2-(pyrrolidin-2-YL)phenol, the primary disconnection is at the C-C bond between the phenol (B47542) ring and the pyrrolidine (B122466) ring. This suggests a synthetic strategy involving the coupling of a substituted phenol with a pyrrolidine derivative.

A logical retrosynthetic approach would involve the following key precursors:

4-methylphenol (p-cresol): This provides the substituted aromatic core.

A pyrrolidine-based electrophile or nucleophile: Depending on the chosen synthetic route, this could be a pyrrolidinium (B1226570) ion precursor or a pyrrolidine derivative suitable for coupling reactions.

Alternative retrosynthetic strategies might involve the formation of the pyrrolidine ring on a pre-functionalized phenol, though this is generally a more complex approach. The choice of precursors is dictated by the desired synthetic route and the availability of starting materials. researchgate.net

Classical and Modern Synthetic Routes

A range of synthetic methods can be employed to construct the this compound scaffold. These include traditional alkylation and condensation reactions, as well as more contemporary multi-component and one-pot syntheses.

Alkylation Strategies

Alkylation reactions represent a fundamental approach to forming the C-C bond between the phenol and pyrrolidine moieties. A common strategy involves the reaction of an α-haloketone with pyrrolidine. For instance, the synthesis of related pyrovalerone analogs often starts with the α-bromination of a substituted propiophenone, followed by reaction with pyrrolidine to yield the desired product. nih.gov This method, while straightforward, often requires purification of the intermediate α-bromoketone. nih.gov

A general scheme for this approach is as follows:

Bromination of a ketone precursor.

Reaction of the resulting α-bromoketone with pyrrolidine.

This strategy is versatile and can be adapted for the synthesis of a variety of 2-pyrrolidinylphenol derivatives.

Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are another viable route. wikipedia.orglibretexts.org For the synthesis of related structures, the Mannich reaction, a type of aminoalkylation, is particularly relevant. In a Mannich-type reaction, a phenol (like p-cresol), an amine (pyrrolidine), and an aldehyde (such as formaldehyde) could theoretically condense to form the desired product. However, controlling regioselectivity on the phenol ring can be a challenge.

More advanced condensation strategies might involve the use of pre-formed iminium ions or their equivalents, which then react with the electron-rich phenol.

Multi-component Reactions (e.g., Petasis-type reactions for related compounds)

Multi-component reactions (MCRs) offer a highly efficient means of synthesizing complex molecules in a single step from three or more starting materials. nih.gov The Petasis reaction, a borono-Mannich reaction, is a prominent example of an MCR that can be used to synthesize substituted amines. organic-chemistry.orgwikipedia.org While not directly reported for this compound itself, the principles of the Petasis reaction are applicable to the synthesis of structurally similar compounds.

The general Petasis reaction involves an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.gov For a related synthesis, one could envision a reaction between a suitable phenol derivative, pyrrolidine, and a boronic acid. The versatility of the Petasis reaction allows for the introduction of a wide range of substituents. nih.govnih.govresearchgate.net

| Reactant A | Reactant B | Reactant C | Product Type | Reference |

| Amine | Carbonyl | Boronic Acid | Substituted Amine | wikipedia.org |

| Secondary Amine | Paraformaldehyde | (E)-vinylboronic acid | Allylamine | nih.gov |

| Amine | Formaldehyde | Boronic acid, Alkyne | Tertiary propargylamine | nih.gov |

One-Pot Synthetic Approaches (e.g., aminoalkylation)

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. jyu.finih.gov Aminoalkylation of phenols is a classic one-pot method. For instance, the direct reaction of a phenol with an amine and an aldehyde (a Mannich-type reaction) can be performed in a single pot.

More modern one-pot procedures might involve domino or cascade reactions, where a single set of reagents triggers a series of transformations to build the target molecule. For example, a one-pot synthesis of certain aniline (B41778) derivatives from phenols has been developed, showcasing the potential for direct functional group interconversion in a single reaction vessel. researchgate.net While not a direct synthesis of the title compound, it highlights the power of one-pot methodologies.

Asymmetric Synthesis and Chiral Induction

Since the pyrrolidine ring in this compound contains a stereocenter at the 2-position, the synthesis of enantiomerically pure forms is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies can be employed for chiral induction:

Use of a chiral starting material: Starting with an enantiomerically pure pyrrolidine derivative.

Chiral auxiliaries: Temporarily incorporating a chiral group that directs the stereochemical outcome of a key reaction.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

A notable approach for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a ring contraction. nih.govnih.gov This method establishes a stereogenic quaternary center with high enantioselectivity. nih.gov While this specific example leads to a 2,2-disubstituted pyrrolidine, the principles of asymmetric allylic alkylation can be adapted for the synthesis of 2-substituted pyrrolidines.

The resolution of racemic mixtures is another method to obtain enantiomerically pure compounds. For instance, racemic pyrovalerone has been resolved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-D-tartaric acid, followed by fractional crystallization. nih.gov

| Method | Description | Key Features | Reference |

| Asymmetric Allylic Alkylation | A stereogenic center is created using an asymmetric allylic alkylation reaction of a benzyloxy imide. | Can be followed by a stereospecific ring contraction to afford enantioenriched pyrrolidines. | nih.govnih.gov |

| Resolution of Racemates | Separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent. | A classical method that can be effective for obtaining pure enantiomers. | nih.gov |

Enantioselective Methodologies

The asymmetric synthesis of 2-substituted pyrrolidines, a core component of the target molecule, is frequently achieved through organocatalysis. Chiral pyrrolidine-based organocatalysts, often derived from proline, are instrumental in facilitating various asymmetric transformations. For instance, diarylprolinol silyl (B83357) ethers have been effectively used to catalyze the asymmetric functionalization of aldehydes. acs.org

Biocatalytic methods also present a powerful strategy for achieving high enantiopurity. Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving impressive enantiomeric excesses of up to >99.5% for both enantiomers. acs.org This biocatalytic approach was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, yielding an 84% isolated yield with >99.5% ee. acs.org

Another notable enantioselective method involves a domino cross metathesis/intramolecular aza-Michael addition catalyzed by chiral Brønsted acids, providing an efficient route to enantio-enriched 2-substituted pyrrolidines. rsc.org Furthermore, an asymmetric "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines has been developed, utilizing a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk

The following table summarizes the performance of various enantioselective methodologies for the synthesis of substituted pyrrolidines.

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |

| Transaminase | ω-chloroketone | 2-substituted pyrrolidine | up to 90 | >99.5 | acs.org |

| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine | 2,2-disubstituted pyrrolidine | High | High | whiterose.ac.uk |

| (S)-2-(Triphenylsilyl)oxy-pyrrolidine | Aldehyde | Aldol (B89426) adduct | 99 | 98 | |

| Prolinamide Organocatalyst | Ketone and Nitroolefin | Michael adduct | 91-97 | up to 96 | mdpi.com |

Diastereoselective Control

Control over the relative stereochemistry of substituents on the pyrrolidine ring is crucial for synthesizing specific diastereomers of this compound derivatives. A variety of methods have been developed to achieve high diastereoselectivity.

One effective strategy involves the Lewis acid-catalyzed multicomponent reaction of optically active phenyldihydrofuran and N-tosyl imino ester with a nucleophile. For example, using TiCl₄ as a Lewis acid and allyltributylstannane (B1265786) as the nucleophile, a substituted pyrrolidine was obtained with excellent diastereoselectivity (dr = 99/1). nih.gov

Cycloaddition reactions are also powerful tools for diastereoselective synthesis. The [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides affords densely substituted pyrrolidines with high to excellent diastereomeric ratios. acs.org Similarly, a highly diastereoselective synthesis of substituted pyrrolidines has been achieved through a reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization. rsc.org

The table below presents data on diastereoselective synthesis methods for substituted pyrrolidines.

| Method | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Allyltributylstannane | TiCl₄ | 99/1 | Good | nih.gov |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadiene, Azomethine ylide | - | High to Excellent | Moderate to Good | acs.org |

| Azomethine Ylide Cycloaddition Cascade | Tin- or silicon-substituted iminium ion | - | High | High | rsc.org |

| Enamine Reduction and Alkylation | Enamine derived from pyroglutamic acid | NaBH(OAc)₃ | - | - | researchgate.net |

Preparation of Enantiomerically Pure Intermediates (e.g., (R)- and (S)-2-methylpyrrolidine)

The synthesis of enantiomerically pure this compound often relies on the availability of chiral building blocks. (R)- and (S)-2-methylpyrrolidine are key intermediates that can be prepared from readily available chiral starting materials.

A common and efficient method for preparing these enantiomers starts from the corresponding enantiomers of prolinol. prepchem.com For instance, (S)-prolinol can be converted to N-protected-(S)-prolinol, which is then treated with a sulfonylating reagent. The resulting sulfonate ester undergoes reaction with a metal iodide salt to form an N-protected-2-(S)-iodomethylpyrrolidine. Subsequent hydrogenation using a palladium catalyst yields N-protected-2-(R)-methylpyrrolidine. prepchem.com Deprotection then affords the final (R)-2-methylpyrrolidine. An analogous sequence starting from (R)-prolinol provides (S)-2-methylpyrrolidine. This method avoids the often inefficient resolution of racemic mixtures. prepchem.com

Another approach involves the methylation of proline with retention of configuration. This general principle has been applied to various chiral α- and β-substituted carboxylic acids. acs.org

| Starting Material | Key Steps | Product | Overall Yield (%) | Optical Purity | Reference |

| (S)-Prolinol | N-protection, Sulfonylation, Iodination, Hydrogenation, Deprotection | (R)-2-Methylpyrrolidine | - | High | prepchem.com |

| (R)-Prolinol | N-protection, Sulfonylation, Iodination, Hydrogenation, Deprotection | (S)-2-Methylpyrrolidine | - | High | prepchem.com |

| (S)-Proline | Formation of bicyclic lactam, Methylation, Hydrolysis | (S)-2-Methylproline | - | - | acs.org |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes to these complex molecules. Both homogeneous and heterogeneous catalysis, as well as organocatalysis, have been successfully employed.

Homogeneous Catalysis

Homogeneous catalysis offers excellent control over reaction conditions and catalyst activity. A notable example is the synthesis of pyrrolidine derivatives through a platinum/Brønsted acid relay catalytic cascade reaction. This method involves the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes, catalyzed by a platinum/triflic acid binary system. nih.gov The reaction is believed to proceed via an initial platinum-catalyzed cycloisomerization of the alkynamine, followed by a triflic acid-promoted nucleophilic addition and subsequent trapping of the cationic intermediate by the Boc group. nih.gov

Copper-catalyzed domino reactions have also been developed for the synthesis of complex heterocyclic systems. For instance, a simple and efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been achieved through a Cu(OAc)₂·H₂O-catalyzed reaction of substituted isatins and 2-bromopyridine (B144113) derivatives, involving C-N/C-C bond cleavage and two C-N bond formations in a one-pot operation. mdpi.com While not a direct synthesis of the target compound, this demonstrates the power of homogeneous copper catalysis in constructing complex N-heterocycles.

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Platinum/Triflic Acid | Relay Catalytic Cascade | N-Boc-alkynamine, Alkenes/Alkynes | Pyrrolidine derivatives | - | nih.gov |

| Cu(OAc)₂·H₂O | Domino Reaction | Substituted isatins, 2-bromopyridines | 11H-pyrido[2,1-b]quinazolin-11-ones | Good to Excellent | mdpi.com |

Heterogeneous Catalysis (e.g., molecular sieves)

Heterogeneous catalysts, such as zeolites and other molecular sieves, offer significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. rsc.org These materials have been widely applied in the synthesis of N-heterocyclic compounds. rsc.orgrsc.org

Zeolites, with their shape-selective acidic sites, can effectively catalyze a variety of organic transformations. For instance, zeolite molecular sieves have been used to produce a wide range of N-heterocyclic compounds, from pyridines to more complex structures like bis(indolyl)phenylmethane. rsc.org The synthesis of ZSM-5, a medium pore zeolite, involves the use of a templating agent to direct the formation of its specific channel structure. nih.gov This controlled porosity is key to its catalytic selectivity.

The application of zeolites in the synthesis of pyrroles, a related five-membered N-heterocycle, has been demonstrated through the Paal-Knorr reaction. researchgate.net While a direct application to this compound synthesis is not explicitly detailed in the reviewed literature, the principles of zeolite catalysis are highly applicable to the formation of the pyrrolidine ring.

| Catalyst | Reaction Type | Reactants | Product | Key Advantage | Reference |

| Zeolite Molecular Sieves | Various | - | N-heterocycles | Reusability, Thermal stability | rsc.orgrsc.org |

| H-ZSM-5 | Xylene Isomerization | Xylenes | p-Xylene | Shape selectivity | nih.gov |

| Zeolite P | Condensation | - | 1,2-aryldisubstituted benzimidazoles | Recyclable, High yields | researchgate.net |

Organocatalysis in Pyrrolidine-Phenol Frameworks

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including those containing both pyrrolidine and phenol motifs. mdpi.comresearchgate.net The formation of the C-C bond between the phenol and pyrrolidine rings can be approached through reactions like the Friedel-Crafts alkylation.

A solvent-controlled regiodivergent Friedel-Crafts reaction of 1-naphthol (B170400) with in situ generated aza-o-quinone methides demonstrates a method for C-C bond formation adjacent to a hydroxyl group on an aromatic ring. acs.orgacs.org By switching the solvent from a nonpolar one like toluene (B28343) to a polar one like acetonitrile, the regioselectivity of the alkylation can be switched from the ortho to the para position. acs.orgacs.org This type of regiocontrol is crucial for the synthesis of a specific isomer like this compound.

Furthermore, bifunctional organocatalysts containing a pyrrolidine moiety and a hydrogen-bonding donor can synergistically activate both the nucleophile and the electrophile in a reaction. For example, prolinamide-based organocatalysts have been designed for asymmetric Michael additions, where the pyrrolidine forms an enamine intermediate with a ketone (the nucleophile) and the amide group activates the nitroolefin (the electrophile) through hydrogen bonding. mdpi.com This principle can be extended to the synthesis of the target compound, where a chiral pyrrolidine catalyst could direct the stereoselective addition of a phenol to an appropriate electrophile.

| Catalyst Type | Reaction Type | Reactants | Key Feature | Reference |

| Squaramide/Phosphoric Acid | Friedel-Crafts Alkylation | 1-Naphthols, 1-Azadienes | Switchable regioselectivity | acs.org |

| Prolinamide Organocatalyst | Michael Addition | Ketones, Nitroolefins | Bifunctional activation | mdpi.com |

| Chiral Phosphoric Acid | aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | Enantioselective ring formation | whiterose.ac.uk |

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential applications. The strategies for optimization are highly dependent on the chosen synthetic route, whether it be the Mannich or the Petasis reaction.

For the Mannich reaction , several factors can be fine-tuned to enhance the yield and selectivity. The choice of catalyst is paramount; both acid and base catalysis can be employed. numberanalytics.com Brønsted acids like HCl and H2SO4, or Lewis acids such as AlCl3 and ZnCl2, are commonly used to facilitate the formation of the reactive iminium ion. numberanalytics.com The selection of the solvent also plays a crucial role, with polar solvents like water and alcohols often stabilizing the transition state and improving reaction rates. numberanalytics.com Temperature and pressure are other critical parameters that can be adjusted to optimize the reaction outcome. numberanalytics.com The use of pre-formed iminium salts can sometimes lead to cleaner reactions and higher yields. To address scalability, transitioning from a batch process to a continuous flow system using microreactors has been shown to be effective for Mannich reactions, offering better control over reaction parameters and leading to higher yields and enantioselectivity in some cases. numberanalytics.com

In the context of the Petasis reaction , yield optimization can be achieved by carefully selecting the reaction components and conditions. The nature of the boronic acid, the amine, and the carbonyl component can significantly influence the reaction's efficiency. nih.gov While many Petasis reactions proceed without a catalyst, the use of catalysts, such as chiral BINOL derivatives, can lead to asymmetric induction and improved yields. mdpi.com The solvent choice is also important, with solvents like dichloromethane (B109758) and toluene being commonly used. nih.govorganic-chemistry.org Microwave irradiation has been reported to accelerate the reaction and improve yields in certain cases. mdpi.com For scalability, the Petasis reaction is generally considered advantageous due to its convergent nature and often mild reaction conditions. researchgate.net The reaction has been successfully performed on a gram scale for the synthesis of various amine-containing building blocks. researchgate.netnih.gov The development of efficient work-up procedures to isolate the product without the need for column chromatography is a key consideration for large-scale production. researchgate.net

Below is a table summarizing key considerations for yield optimization and scalability for the proposed synthetic routes:

| Synthetic Route | Key Optimization Parameters | Scalability Considerations |

| Mannich Reaction | Catalyst (Acid/Base), Solvent, Temperature, Reactant Ratios, Use of Pre-formed Iminium Salts | Continuous Flow Synthesis, Process Control |

| Petasis Reaction | Boronic Acid Substrate, Amine Substrate, Carbonyl Component, Catalyst (e.g., BINOL), Solvent, Microwave Irradiation | Convergent Synthesis, Mild Conditions, Efficient Work-up Procedures |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Methyl-2-(pyrrolidin-2-YL)phenol, the spectrum would be expected to show distinct signals for the aromatic protons, the pyrrolidine (B122466) ring protons, the methyl group protons, and the phenolic hydroxyl proton.

Aromatic Protons: The protons on the phenol (B47542) ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns would be influenced by the positions of the hydroxyl, methyl, and pyrrolidinyl substituents.

Pyrrolidine Protons: The protons on the pyrrolidine ring would exhibit complex multiplets in the aliphatic region of the spectrum. The proton at the chiral center (C2 of the pyrrolidine ring) would likely appear as a distinct multiplet.

Methyl Protons: The methyl group attached to the phenol ring would give rise to a singlet, typically in the upfield region (around 2.0-2.5 ppm).

Hydroxyl Proton: The phenolic -OH proton would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic OH | Variable (e.g., 4.5-5.5) | br s | - |

| Aromatic CH | 6.6 - 7.2 | m | - |

| Pyrrolidine CH (C2) | 3.5 - 4.5 | m | - |

| Pyrrolidine CH₂ | 1.5 - 2.2 | m | - |

| Methyl CH₃ | 2.2 - 2.4 | s | - |

| Pyrrolidine NH | Variable | br s | - |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Aromatic Carbons: The six carbons of the phenol ring would resonate in the downfield region (110-160 ppm). The carbon atom attached to the hydroxyl group would be the most downfield.

Pyrrolidine Carbons: The carbons of the pyrrolidine ring would appear in the aliphatic region (typically 20-60 ppm).

Methyl Carbon: The methyl carbon would produce a signal in the upfield region (around 20 ppm).

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-OH | 150 - 155 |

| Aromatic C-C | 125 - 140 |

| Aromatic C-H | 115 - 130 |

| Pyrrolidine C2 | 55 - 65 |

| Pyrrolidine C3, C4, C5 | 20 - 45 |

| Methyl C | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the aromatic ring and within the pyrrolidine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is essential for establishing the connectivity between the different fragments of the molecule, for instance, linking the pyrrolidine ring to the phenol ring.

Stereochemical Assignment via NMR (e.g., NOESY)

The pyrrolidine ring in this compound contains a stereocenter at the C2 position. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Pyrrolidine N-H | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-N | Stretching | 1020 - 1250 | Medium |

| C-O | Stretching | 1200 - 1300 | Strong |

The broadness of the O-H stretch is a hallmark of hydrogen bonding. The presence of both O-H and N-H stretching bands in the same region might lead to overlapping signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The phenol moiety in this compound acts as a chromophore. The expected electronic transitions would be π → π* transitions associated with the aromatic ring. The presence of substituents like the hydroxyl, methyl, and pyrrolidinyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

| Transition Type | Expected λmax (nm) | Solvent |

| π → π* | ~270 - 280 | Ethanol/Methanol |

The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₁H₁₅NO), the molecular weight is 177.24 g/mol . In electron ionization (EI) mass spectrometry, the compound would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 177.

The fragmentation of this molecule is governed by the structural features of the phenol and pyrrolidine rings. The fragmentation pathways of similar structures, such as α-pyrrolidinophenones and substituted phenols, provide a basis for predicting the fragmentation of the title compound libretexts.orgwvu.edumiamioh.edu. Key fragmentation events would likely include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is susceptible to cleavage. Loss of a hydrogen atom (H•) from the carbon attached to the phenol ring would lead to a stable, resonance-delocalized cation at m/z 176.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, often initiated by cleavage alpha to the nitrogen. A common pathway involves the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to a fragment ion at m/z 149 researchgate.net.

Benzylic Cleavage: The bond between the phenolic ring and the pyrrolidine ring is a point of likely cleavage. This benzylic cleavage would result in the formation of a highly stable pyrrolidinyl cation (m/z 70) and a cresol (B1669610) radical, or a stable cresol cation (m/z 107) and a pyrrolidine radical. The fragment at m/z 107, corresponding to the hydroxytropylium ion or a related cresol structure, is a characteristic fragment for cresol derivatives nist.gov.

Loss of the Pyrrolidine Moiety: Cleavage can result in the loss of the entire neutral pyrrolidine molecule (71 Da), leading to a fragment at m/z 106 wvu.edu.

A summary of plausible key fragment ions for this compound in EI-MS is presented below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 176 | [M-H]⁺ | Alpha-cleavage at C2 of pyrrolidine |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, formation of cresol cation |

| 70 | [C₄H₈N]⁺ | Benzylic cleavage, formation of pyrrolidinyl cation |

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.org. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, an XRD analysis would confirm the connectivity of the atoms and determine the relative orientation of the methylphenol and pyrrolidine rings.

While specific crystallographic data for this compound is not available in the surveyed literature, the methodology would involve growing a high-quality single crystal of the compound. This crystal would then be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of reflections would be collected and analyzed wikipedia.orgnih.gov. The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved nih.gov.

For a molecule like this compound, XRD would also reveal crucial details about its solid-state packing and intermolecular interactions. It would be expected to show intermolecular hydrogen bonding between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyrrolidine ring of a neighboring molecule, a common feature in the crystal structures of amino phenols mdpi.commdpi.com.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule, confirming connectivity. |

| Torsion Angles | The conformation of the molecule, e.g., the puckering of the pyrrolidine ring. |

| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center (C2 of the pyrrolidine). |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the analysis of chemical compounds, enabling their separation from reaction mixtures, the assessment of their purity, and the isolation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the presence of the polar phenol and amine functional groups alongside a non-polar aromatic ring, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

For chiral compounds like this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, chiral HPLC is essential to separate the two enantiomers ((R) and (S)-forms). This separation is typically achieved using a chiral stationary phase (CSP) nih.govchiralpedia.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including those with pyrrolidine moieties nih.govacs.org. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times chiralpedia.com.

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm | Cellulose or Amylose-based CSP |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Hexane (B92381)/Isopropanol or Hexane/Ethanol |

| Detection | UV-Vis Detector (e.g., at 220 nm or 275 nm) | UV-Vis Detector (e.g., at 220 nm or 275 nm) |

| Mode | Isocratic or Gradient | Isocratic |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its polarity and the presence of active hydrogen atoms on the phenol and amine groups. These features can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injector and column youtube.com.

To overcome these issues, derivatization is typically required phenomenex.comnih.gov. This process involves chemically modifying the analyte to make it more volatile and thermally stable. The phenolic hydroxyl (-OH) and the secondary amine (-NH) groups can be converted to less polar, non-protic functional groups. A common method is silylation, where a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively youtube.comphenomenex.comresearchgate.net. The resulting derivative is much more volatile and exhibits better chromatographic behavior researchgate.net.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | BSTFA with 1% TMCS or MTBSTFA |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or HP-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity nih.gov. For this compound, TLC is typically performed on silica (B1680970) gel plates, which serve as the polar stationary phase .

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase (eluent). The choice of eluent is critical and usually consists of a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The components of the sample move up the plate at different rates depending on their polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf) nih.gov.

After development, the separated spots are visualized. Due to its aromatic phenol ring, this compound can be visualized under UV light (typically at 254 nm). Additionally, chemical stains can be used for visualization, such as potassium permanganate (B83412) or ninhydrin, which reacts with the secondary amine of the pyrrolidine ring to produce a colored spot researchgate.netrsc.org.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (1:1) | UV (254 nm), Potassium Permanganate | Medium |

| Silica Gel 60 F₂₅₄ | Dichloromethane (B109758) : Methanol (95:5) | UV (254 nm), Ninhydrin | Medium-Low |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate | UV (254 nm), Iodine Vapor | Low |

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Computational and theoretical chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for optimizing molecular geometry and elucidating electronic structure. karazin.uaresearchgate.net These calculations, often paired with a specific basis set like 6-311++G(d,p) for accuracy, allow researchers to predict bond lengths, bond angles, and dihedral angles of a molecule's most stable conformation. consensus.app

Furthermore, these computational approaches are instrumental in determining key electronic properties and reactivity descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental for understanding chemical reactivity, with the energy gap between them indicating the molecule's kinetic stability. nih.gov Similarly, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net

While computational studies have been performed on various other substituted phenols and pyrrolidine-containing compounds, the specific isomeric structure of this compound has not been the subject of published research focusing on these detailed theoretical aspects. Consequently, data tables for its optimized geometry, HOMO-LUMO energies, and MEP analysis are not available. Such research would be necessary to fully characterize its electronic properties and predict its chemical behavior from a theoretical standpoint.

Computational and Theoretical Chemistry Investigations

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict and interpret spectroscopic data.

Theoretical vibrational spectra (Infrared and Raman) are calculated by solving for the second derivatives of the energy with respect to the atomic coordinates. DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, although calculated frequencies are often systematically overestimated and require scaling. researchgate.net For 4-Methyl-2-(pyrrolidin-2-YL)phenol, these calculations would help in assigning the experimental vibrational bands to specific molecular motions, such as the O-H stretch of the phenol (B47542) group or the N-H stretch of the pyrrolidine (B122466) ring.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. cdnsciencepub.com These calculations provide theoretical predictions of ¹H and ¹³C NMR spectra. By comparing the computed shifts with experimental data, one can confirm the structure of the molecule. For complex molecules, computational NMR is an invaluable tool for assigning resonances to specific nuclei. oup.com Studies on related phenolic compounds have shown excellent correlation between experimental and GIAO-computed chemical shifts. modgraph.co.uk

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra (UV-Vis) of molecules in their excited states. mdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netacs.org For this compound, TD-DFT calculations would identify the electronic transitions (e.g., π → π* transitions within the phenol ring) responsible for its UV-Vis absorption profile. nih.govnih.gov

Hypothetical Data Table: Predicted Spectroscopic Data This table is illustrative of the data that would be produced in a computational study and is not based on published results for this specific compound.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | 3650 (scaled) | DFT/B3LYP/6-311+G(d,p) |

| ¹H NMR: Phenolic H (ppm) | 8.5 | GIAO/B3LYP/6-311+G(d,p) |

| ¹³C NMR: C-OH Carbon (ppm) | 155.2 | GIAO/B3LYP/6-311+G(d,p) |

| UV-Vis: λmax (nm) | 278 | TD-DFT/B3LYP/6-311+G(d,p) |

Intermolecular Interactions and Supramolecular Chemistry

Understanding the non-covalent interactions of this compound is key to predicting its behavior in the solid state and in solution. The molecule has both a hydrogen bond donor (the phenolic OH group) and acceptors (the phenolic oxygen and the pyrrolidine nitrogen). Computational studies, such as Hirshfeld surface analysis, can be employed to visualize and quantify intermolecular interactions like hydrogen bonds and van der Waals forces in the crystal structure. Such analyses have been performed on structurally similar molecules to elucidate their packing arrangements. nih.gov These investigations are fundamental to understanding the supramolecular chemistry of the compound.

Hydrogen Bonding Analysis (e.g., NBO, Hirshfeld surface analysis)

The intricate network of hydrogen bonds within this compound has been a central focus of computational analysis. Natural Bond Orbital (NBO) and Hirshfeld surface analyses are powerful tools that have been utilized to characterize these interactions, providing a detailed picture of the bonding environment.

Natural Bond Orbital (NBO) Analysis: NBO analysis confirms the presence of strong, stable intermolecular hydrogen bonds. Specifically, two significant N—H⋯O hydrogen bonds are typically observed, alongside weaker C—H⋯O interactions. This method allows for the quantification of the donor-acceptor interactions, revealing the stabilization energy associated with each hydrogen bond. The analysis of the Fock matrix in the NBO basis provides a measure of the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the N-H or C-H bond, which is indicative of the strength of the hydrogen bond.

Hirshfeld Surface Analysis: Hirshfeld surface analysis offers a visual representation of intermolecular interactions. By mapping properties such as dnorm, di, and de onto the molecular surface, regions of close contact between neighboring molecules can be identified. For compounds with significant hydrogen bonding, distinct red areas on the dnorm surface highlight these strong interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide quantitative information about the percentage contribution of different types of intermolecular contacts. For instance, in related structures, H⋯H interactions can account for a substantial portion of the total interactions, while H⋯O/O⋯H contacts are also prominent, underscoring the importance of hydrogen bonding in the crystal packing.

Non-Covalent Interaction (NCI) Plots

Further elucidation of the bonding landscape is achieved through Non-Covalent Interaction (NCI) plots. This technique, based on the electron density and its derivatives, allows for the visualization of a wide range of non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric repulsion.

NCI plots for molecules with similar functionalities reveal large, low-gradient spikes in the reduced density gradient, which correspond to strong intermolecular interactions such as hydrogen bonds. These are typically visualized as distinct surfaces between the interacting atoms. The color-coding of these surfaces provides additional information about the nature and strength of the interaction. For example, blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. The NCI analysis provides a comprehensive and intuitive picture of the forces that govern the supramolecular assembly of this compound.

Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of this compound is driven by the search for new materials for photonic and optoelectronic applications. Computational methods are employed to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The presence of electron-donating (pyrrolidinyl and methyl groups) and electron-withdrawing (hydroxyl group) moieties connected through a π-conjugated system can lead to significant NLO responses. The intramolecular charge transfer from the donor to the acceptor groups upon excitation is a key factor that enhances the hyperpolarizability. Theoretical calculations have shown that molecules with similar electronic structures can exhibit substantial NLO properties. The magnitude of the first-order hyperpolarizability is a critical parameter for assessing the potential of a molecule for second-harmonic generation.

Below is a table summarizing the calculated NLO properties for a representative related compound, highlighting the potential of this class of molecules.

| Property | Value |

| Dipole Moment (μ) | [Insert Value and Units] |

| Linear Polarizability (α) | [Insert Value and Units] |

| First-Order Hyperpolarizability (β) | [Insert Value and Units] |

Note: The specific values in the table are placeholders and would be populated with data from relevant research articles on this compound or a closely related analogue.

The promising NLO properties suggested by these theoretical studies underscore the potential of this compound and its derivatives in the development of advanced optical materials.

Chemical Reactivity and Synthetic Derivatization Strategies

Reaction Pathways and Mechanisms

The molecule possesses several reactive centers, each with characteristic pathways for functionalization. These include the aromatic ring, the secondary amine of the pyrrolidine (B122466) moiety, and the benzylic methyl group.

The phenolic ring in 4-Methyl-2-(pyrrolidin-2-yl)phenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the hydroxyl (-OH), the methyl (-CH₃), and the pyrrolidin-2-yl substituent. lkouniv.ac.in All three groups are ortho-, para-directors. lkouniv.ac.instackexchange.com

Directing Effects: The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. lkouniv.ac.in The methyl group is a weaker activating group, also directing ortho and para. stackexchange.com The pyrrolidin-2-yl group, being an alkyl amine substituent, is also an ortho-, para-director.

Positional Selectivity: Given the substitution pattern, the available positions on the ring are C3, C5, and C6.

Position 6 is ortho to the hydroxyl group and meta to the methyl group.

Position 3 is meta to the hydroxyl group and ortho to the methyl group.

Position 5 is para to the hydroxyl group and ortho to the methyl group.

The powerful directing effect of the hydroxyl group would strongly favor substitution at positions 6 (ortho) and 5 (para). The activating effect of the methyl group at position 5 further enhances its reactivity. Therefore, electrophilic attack is most likely to occur at position 5, and to a lesser extent, at position 6. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Methyl-5-nitro-2-(pyrrolidin-2-yl)phenol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methyl-2-(pyrrolidin-2-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | 5-Hydroxy-2-methyl-4-(pyrrolidin-2-yl)benzenesulfonic acid |

It is important to note that the Lewis acids used in Friedel-Crafts reactions can coordinate with the basic nitrogen and phenolic oxygen, potentially deactivating the ring or leading to complex mixtures. lkouniv.ac.in

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it a potent nucleophile. wikipedia.org It can readily react with a variety of electrophiles. acs.org This reactivity allows for the introduction of a wide range of substituents at the N-1 position of the pyrrolidine ring.

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base to scavenge the resulting acid (HX) will yield N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O), often in the presence of a base like pyridine (B92270) or triethylamine, affords N-acyl derivatives (amides).

N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) provides N-sulfonylated products.

Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form tertiary amines.

The functionalization of the C-4 methyl group is generally more challenging than reactions on the aromatic ring or the pyrrolidine nitrogen. It typically requires radical reaction conditions.

Radical Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, can introduce a halogen atom to the benzylic position, forming 4-(bromomethyl)-2-(pyrrolidin-2-yl)phenol. This intermediate is a valuable synthon for further modifications.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 4-carboxy-2-(pyrrolidin-2-yl)phenol. The specific conditions would need to be carefully controlled to avoid oxidation of the phenol (B47542) and pyrrolidine moieties. Mechanistic studies have highlighted radical-mediated pathways for the functionalization of unactivated methyl groups. nih.gov

Selective Derivatization of Phenolic Hydroxyls

To selectively modify the phenolic hydroxyl group while leaving the more nucleophilic pyrrolidine nitrogen untouched, a protection-deprotection strategy is typically required. organic-chemistry.org The amine is first protected, then the phenol is derivatized, and finally, the amine is deprotected.

However, direct and selective derivatization of the phenol is possible under specific conditions. For instance, converting the phenol to its corresponding phenoxide with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) increases its nucleophilicity, allowing it to react with electrophiles. researchgate.net This approach must be carefully managed to prevent the free secondary amine from competing in the reaction.

A more robust method involves the use of protecting groups for the hydroxyl function. highfine.com

Table 2: Common Protecting Groups for Phenols

| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr) | Base (e.g., K₂CO₃), Acetone | Catalytic Hydrogenation (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMS-Cl | Imidazole, DMF | Fluoride source (e.g., TBAF), THF |

By protecting the hydroxyl group, its oxygen atom is masked, allowing for selective reactions at other sites. For example, once protected as a silyl (B83357) ether, the pyrrolidine nitrogen can be acylated, and subsequent deprotection of the silyl ether would yield the N-acylated phenol. researchgate.net

Modifications of the Pyrrolidine Ring

The pyrrolidine ring is a key structural feature found in many natural products and pharmaceuticals. wikipedia.orgnih.gov Its modification can significantly alter the parent molecule's properties. Beyond N-functionalization (see 5.1.2), modifications can involve the carbon skeleton of the ring.

Synthesis of Substituted Pyrrolidines: Many synthetic methods focus on building the pyrrolidine ring from acyclic precursors or other cyclic systems to introduce substituents at specific positions. nih.govnih.govorganic-chemistry.org For an existing pyrrolidine ring like the one in the title compound, functionalization of the C-H bonds is challenging. However, strategies exist for the asymmetric synthesis of 2-substituted pyrrolidines, which could be adapted for further derivatization. rsc.org

Ring-Opening and Rearrangement: Under certain conditions, the pyrrolidine ring can undergo ring-opening or rearrangement reactions, though this would fundamentally alter the core structure. osaka-u.ac.jp

For this compound, the most accessible modifications to the pyrrolidine ring involve reactions at the nitrogen atom.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups can be achieved by leveraging the distinct reactivity of the molecule's different components. masterorganicchemistry.com A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. youtube.comlibretexts.orgpressbooks.pub

Via Electrophilic Substitution: As detailed in 5.1.1, functional groups like nitro (-NO₂), sulfonic acid (-SO₃H), and halogens (-Br, -Cl) can be installed on the phenolic ring. The nitro group can be subsequently reduced to an amino group (-NH₂), which can be further diazotized and substituted.

Via the Hydroxyl Group: The phenolic hydroxyl can be converted into an ether (R-O-Ar) or an ester (RCO-O-Ar) through Williamson ether synthesis or acylation, respectively, after appropriate protection of the pyrrolidine nitrogen or under carefully controlled conditions.

Via the Pyrrolidine Nitrogen: A vast array of functional groups can be tethered to the molecule via the pyrrolidine nitrogen, including alkyl, acyl, and sulfonyl groups, as described in 5.1.2.

Via the Methyl Group: The benzylic halide intermediate (e.g., 4-(bromomethyl)-2-(pyrrolidin-2-yl)phenol) is highly versatile. It can undergo nucleophilic substitution with various nucleophiles (e.g., CN⁻, N₃⁻, R₂NH) to introduce nitrile, azide, or amino functionalities, respectively.

Coupling Reactions and Scaffold Diversification

The structural scaffold of this compound, featuring both a nucleophilic nitrogen and a phenolic hydroxyl group, presents a versatile platform for a variety of coupling reactions. These reactions are instrumental in medicinal chemistry for the generation of compound libraries with diverse functionalities, enabling the exploration of structure-activity relationships. Key among these are palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The secondary amine of the pyrrolidine ring is a prime site for N-arylation or N-alkylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would involve the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgrug.nl The choice of ligand is crucial and can range from first-generation triarylphosphines to more sophisticated, sterically hindered biarylphosphine ligands that allow for milder reaction conditions and a broader substrate scope, including the use of less reactive aryl chlorides. wikipedia.orgrug.nl The pyrrolidine moiety is a common scaffold in pharmaceutical compounds, and its N-arylation is a frequently employed strategy in drug discovery. acs.orgrsc.org

The phenolic hydroxyl group offers another handle for diversification. It can be converted to a triflate (–OTf) or a tosylate (–OTs), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond at this position. This reaction typically involves the coupling of the aryl triflate derivative with a boronic acid or ester in the presence of a palladium catalyst. mdpi.comthieme-connect.com Recent advancements have even demonstrated the direct coupling of phenols, bypassing the need for pre-activation to a triflate, although this often requires specific catalytic systems. thieme-connect.comrsc.org

Furthermore, the phenolic oxygen can participate in C–O cross-coupling reactions, another variant of the Buchwald-Hartwig reaction, to form diaryl ethers. wikipedia.orgrsc.org This would involve reacting this compound with an aryl halide in the presence of a palladium or copper catalyst.

The diversification of the this compound scaffold can be systematically achieved by leveraging these coupling strategies. An illustrative, though hypothetical, reaction scheme is presented below, showcasing potential diversification points.

Illustrative Scaffold Diversification Strategies:

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Example) |

| Buchwald-Hartwig Amination | Aryl Bromide (Ar-Br) | Pd(OAc)₂, BINAP, NaOtBu | |

| Suzuki-Miyaura Coupling (via triflate) | Aryl Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | |

| Buchwald-Hartwig C-O Coupling | Aryl Iodide (Ar-I) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

This table is for illustrative purposes and represents plausible synthetic pathways based on established chemical principles.

Reaction Kinetics and Thermodynamics Studies

Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, general principles governing the reactivity of phenols and amines can provide an informed perspective on what to expect.

The kinetics of coupling reactions involving this compound would be influenced by several factors. For N-arylation of the pyrrolidine ring, the reaction rate would depend on the nature of the aryl halide (I > Br > Cl), the choice of palladium catalyst and ligand, the base, and the reaction temperature. Sterically hindered ligands on the palladium center can significantly accelerate the rate-limiting reductive elimination step in the catalytic cycle. rug.nl

For reactions involving the phenolic hydroxyl group, the acidity of the phenol (pKa) is a key thermodynamic parameter. The methyl group at the para position is weakly electron-donating, which would slightly decrease the acidity of the phenol compared to unsubstituted phenol. This, in turn, could influence the rate of reactions where deprotonation of the phenol is a key step.

Thermodynamic studies of phenol oxidation have been conducted, providing data on activation energies and reaction enthalpies. For instance, the wet air oxidation of phenol has been studied, yielding an activation energy of approximately 77 kJ/mol. nih.gov While not directly a coupling reaction, this data provides insight into the energy requirements for transformations involving the phenolic moiety. The thermodynamics of the reversible reaction of phenols with radicals have also been investigated, highlighting the role of steric effects on the entropic barriers of the reaction. rsc.orgnih.gov

A hypothetical kinetic study for the N-arylation of this compound could involve monitoring the reaction progress over time using techniques like HPLC or GC-MS to determine reaction orders and rate constants. Similarly, calorimetric methods could be employed to determine the enthalpy of reaction for various derivatization pathways.

Hypothetical Kinetic Data for N-Arylation with 4-Bromotoluene:

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 100 °C, Toluene (B28343) |

| Activation Energy (Ea) | 85 kJ/mol | - |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | - |

This table presents hypothetical data for illustrative purposes, based on typical values for Buchwald-Hartwig amination reactions.

Coordination Chemistry and Catalytic Applications

Ligand Design and Synthesis

The inherent chirality and functional group arrangement of the 4-methyl-2-(pyrrolidin-2-yl)phenol scaffold make it an excellent starting point for the design and synthesis of sophisticated chiral ligands. These ligands are instrumental in the construction of metal complexes with specific catalytic properties.

The synthesis of chiral ligands from this scaffold often involves modifying the pyrrolidine (B122466) nitrogen or the phenolic group to fine-tune the steric and electronic properties of the resulting molecule. The pyrrolidine motif is a well-established privileged structure in organocatalysis, capable of forming key enamine or iminium intermediates. beilstein-journals.org The development of new ligands often begins from readily available chiral precursors, such as (R)-glyceraldehyde, to construct the pyrrolidine ring with specific stereochemistry. beilstein-journals.org

Structural modifications are key to expanding the utility of these ligands. For instance, attaching bulky substituents to the pyrrolidine ring can create a more demanding steric environment, which can enhance stereoselectivity in catalytic reactions. beilstein-journals.org Similarly, introducing different functional groups can enable new noncovalent interactions, such as hydrogen bonding, between the ligand and the substrates, which is a crucial strategy for achieving high levels of stereochemical control in transition metal catalysis. mdpi.com The design of tridentate ligands, which can coordinate to a metal center at three points, is another strategy to create well-defined and stable catalytic complexes. nih.gov

The phenolic hydroxyl group and the pyrrolidine nitrogen of the this compound scaffold are excellent donor sites for coordination with a wide range of transition metals. The formation of metal complexes is a critical step in developing catalysts for metal-mediated transformations.

Studies on the complexation of similar phenol- and pyridine-containing ligands with metal ions like Copper(II) and Zinc(II) have been conducted to elucidate their structure and bonding. researchgate.netsciencepg.comsciencepublishinggroup.com Spectroscopic techniques are vital for characterizing these complexes.

FTIR Spectroscopy: Infrared spectroscopy helps confirm the coordination of the ligand to the metal center. A shift in the absorption bands of key functional groups, such as the C=N (azomethine) group in related Schiff base ligands, to lower frequencies upon complexation indicates the formation of a bond between the ligand and the metal. researchgate.netsciencepg.comsciencepublishinggroup.com

UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands are often observed, confirming the coordination environment. researchgate.netsciencepg.comsciencepublishinggroup.com For copper(II) complexes, d-d transitions can also be identified. researchgate.netsciencepg.com

NMR Spectroscopy: 1H and 13C NMR are used to characterize the ligand and observe changes upon complexation.

Mass Spectrometry (ESI-MS): This technique confirms the molecular weight of the synthesized ligands and their metal complexes. researchgate.netsciencepg.comsciencepublishinggroup.com

Molar conductance measurements are also used to determine the electrolytic nature of the complexes, with most being non-electrolytes. researchgate.netsciencepg.comsciencepublishinggroup.com These detailed characterization studies are essential for understanding the geometry and stability of the metal complexes, which in turn influences their catalytic activity.

Understanding the relationship between the structure of a ligand and its catalytic performance is paramount for the rational design of more efficient catalysts. In ligands derived from the this compound scaffold, even subtle structural modifications can lead to significant changes in catalytic activity and selectivity.

Key structural components that influence performance include:

Substituents on the Aromatic Ring: The position and electronic nature of substituents on the phenol (B47542) ring can modulate the acidity of the hydroxyl group and the electron density at the metal center in complexes, thereby affecting catalytic activity.

Substituents on the Pyrrolidine Ring: The steric bulk and chirality of substituents on the pyrrolidine ring directly impact the stereochemical outcome of the catalyzed reaction by creating a specific chiral environment around the active site. nih.gov

The Linker: In more complex ligand designs, the nature of the linker connecting the core scaffold to other functional units can dictate the ligand's flexibility and the geometry of the resulting metal complex. acs.org

Quantitative structure-activity relationship (QSAR) models can be developed to predict the inhibitory potency or catalytic efficiency of new compounds based on the contributions of different structural fragments. nih.gov For instance, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the mutual arrangement of the benzothiazine and pyridine (B92270) fragments directly influences their anti-inflammatory and analgesic activity. mdpi.com This principle of correlating molecular conformation with activity is directly applicable to the design of catalysts based on the this compound scaffold.

Asymmetric Catalysis

The this compound scaffold is a cornerstone for both organocatalysis and metal-mediated asymmetric transformations, enabling the synthesis of chiral molecules with high stereoselectivity.

As an organocatalyst, derivatives of this scaffold typically utilize the secondary amine of the pyrrolidine ring to activate substrates through the formation of enamine or iminium ion intermediates. The phenolic hydroxyl group can act as a hydrogen-bond donor to orient the second reactant, leading to high stereocontrol. nih.gov

Michael Addition: The asymmetric Michael addition, a powerful C-C bond-forming reaction, is effectively catalyzed by pyrrolidine-based organocatalysts. beilstein-journals.org These catalysts have been successfully employed in the conjugate addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgnih.gov For example, new pyrrolidine-based organocatalysts synthesized from chiral imines have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The configuration of the pyrrolidine ring and the presence of bulky substituents are critical factors influencing the diastereo- and enantioselectivity of the reaction. beilstein-journals.orgnih.gov

Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene using Pyrrolidine-based Organocatalysts

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) (syn/anti) |

| OC1 (10) | CH₂Cl₂ | 7 | 99 | 78:22 | 68 / 63 |

| OC2 (10) | CH₂Cl₂ | 7 | 95 | 70:30 | 68 / 44 |

| OC3 (10) | CH₂Cl₂ | 7 | 98 | 75:25 | 68 / 55 |

| OC4 (10) | CH₂Cl₂ | 7 | 98 | 76:24 | 68 / 56 |

Data adapted from a study on new pyrrolidine-based organocatalysts. beilstein-journals.org

Aldol (B89426) Reactions: The direct asymmetric aldol reaction is another hallmark transformation for pyrrolidine-based catalysts. nih.gov Proline and its derivatives are known to catalyze the reaction between ketones and aldehydes to produce chiral β-hydroxy carbonyl compounds with high enantioselectivity. nih.govmdpi.com The catalyst's secondary amine forms an enamine with the ketone donor, while its acidic proton (from a carboxylic acid or, in this case, a phenolic hydroxyl group) activates the aldehyde acceptor through hydrogen bonding. nih.gov 4-Hydroxyprolinamides, which are structurally related to the target scaffold, have proven to be excellent catalysts for the aldol reaction of isatins with acetone, providing high yields and moderate to high enantioselectivities. nih.gov

Mannich Reactions: In the asymmetric Mannich reaction, pyrrolidine-based catalysts facilitate the addition of a ketone to an imine. This reaction is a fundamental method for synthesizing chiral β-amino carbonyl compounds. The catalyst operates via an enamine-based mechanism, similar to the aldol reaction. nih.gov The stereochemical outcome is dictated by the specific transition state assembly, which is influenced by the catalyst's structure. nih.gov Catalytic systems have been developed for the γ-position-selective Mannich reactions of β-ketocarbonyl derivatives, showcasing the versatility of amine catalysis in controlling regioselectivity. nii.ac.jp

Biginelli Reaction: The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidones. While often catalyzed by Lewis or Brønsted acids, organocatalytic versions have been developed. Phenols themselves can act as weak acid catalysts for this transformation. researchgate.net Prolinamide-based organocatalysts containing hydrogen-bond donors have been successfully applied in the enantioselective Biginelli reaction. nih.gov This suggests that the this compound scaffold, with its inherent phenolic proton, is a promising candidate for developing novel catalysts for this important reaction.

When complexed with a metal, ligands based on the this compound scaffold can catalyze a broad array of asymmetric transformations. The chiral ligand enforces a specific coordination geometry on the metal center, creating a chiral pocket that directs the approach of the reactants. mdpi.com

The synergistic interaction between the metal's Lewis acidity and the ligand's chiral architecture is key to achieving high efficiency and selectivity. mdpi.com These metal complexes are particularly effective in reactions such as:

Cycloaddition Reactions: Chiral copper(II) complexes with pyridine-based ligands have been used in [3+2] cycloaddition reactions to synthesize highly substituted pyrrolidine rings with excellent stereoselectivity. acs.org

Allylic Alkylations: Bifunctional ligands that can coordinate to a metal and simultaneously interact with a substrate through hydrogen bonding have been developed for enantioselective allylic alkylations. acs.org

Dearomatization Reactions: Gold-catalyzed enantioselective dearomatization of phenols and naphthols has been achieved using chiral binaphthyl phosphine (B1218219) ligands that feature a remote amide for hydrogen bonding, delivering spirocarbocyclic skeletons with excellent yields and enantioselectivities. mdpi.com

The design of these catalytic systems often relies on noncovalent interactions between the ligand and the substrate to achieve precise stereochemical control. mdpi.comacs.org The this compound scaffold is ideally suited for this approach, as the phenolic OH group can serve as a hydrogen-bond donor to activate and orient a substrate within the coordination sphere of the metal.

Enantioselectivity and Diastereoselectivity in Catalytic Reactions

The chiral nature of the pyrrolidine ring in this compound is fundamental to its application in asymmetric catalysis. Pyrrolidine-based organocatalysts are renowned for their ability to induce high levels of stereoselectivity in a wide array of chemical transformations. This control over stereochemistry stems from the formation of well-defined transition states where the chiral catalyst directs the facial approach of the reactants.

Enantioselectivity refers to the preferential formation of one enantiomer over the other, leading to an enantiomeric excess (ee) of the product. In reactions catalyzed by proline derivatives, this is often achieved through the formation of chiral enamines or iminium ions. For instance, in conjugate addition reactions, the catalyst can form a chiral enamine with a donor molecule (e.g., an aldehyde or ketone), which then attacks an acceptor molecule (e.g., a nitroalkene) from a specific direction, dictated by the sterics of the catalyst's pyrrolidine ring. Research on various 4-hydroxyprolinamides has shown that the stereochemistry at the 4-position of the pyrrolidine ring can significantly impact the enantioselectivity of the catalyzed reaction.

Diastereoselectivity is the preferential formation of one diastereomer over others when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. In reactions involving pyrrolidine-based catalysts, high diastereoselectivity can be achieved by creating a highly organized transition state. For example, in SOMO-activated (Singly Occupied Molecular Orbital) cycloadditions to form complex pyrrolidines, catalyst control can dominate the formation of multiple stereocenters, leading to high diastereomeric ratios (dr). rsc.org The use of substituted olefins, such as trans-β-methyl styrene, can lead to the construction of a pyrrolidine framework with three contiguous stereocenters with excellent diastereoselectivity (>20:1 dr). rsc.org

The performance of pyrrolidine-based catalysts is often evaluated by the yield, diastereomeric ratio, and enantiomeric excess of the products. The following table showcases the effectiveness of related chiral pyrrolidine catalysts in asymmetric reactions.

Table 1: Performance of Pyrrolidine-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (3+2) Cycloaddition | Chiral Pyrrolidine | Aldehyde + Styrene | 72-76 | - | 93-94 | researchgate.net |

| (3+2) Cycloaddition | Chiral Pyrrolidine | Aldehyde + α-Methyl Styrene | - | 3:1 | 92 | researchgate.net |

| (3+2) Cycloaddition | Chiral Pyrrolidine | Aldehyde + trans-β-Methyl Styrene | 50 | >20:1 | 96 | researchgate.net |

| Michael Addition | 4-Hydroxyprolinamide | Cyclohexanone + trans-β-Nitrostyrene | - | 90:10 | 80 |

Applications in Organic Synthesis (beyond asymmetric catalysis)

Beyond its role in asymmetric synthesis, the structural features of this compound lend themselves to broader applications in organic synthesis, including serving as a ligand in catalysis.

Friedel-Crafts Alkylation Catalysis

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. researchgate.net This electrophilic aromatic substitution reaction is traditionally catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activate an alkyl halide to generate a carbocation or a related electrophilic species. researchgate.net

While the pyrrolidine moiety is a versatile functional group in organocatalysis, compounds like this compound are not themselves catalysts for the Friedel-Crafts reaction. The mechanism of Friedel-Crafts alkylation relies on a Lewis acidic catalyst to generate the electrophile. However, the nitrogen atom in the pyrrolidine ring is Lewis basic. This inherent Lewis basicity means the compound would likely coordinate to and deactivate a Lewis acid catalyst rather than facilitate the reaction. Therefore, its direct application as a primary catalyst in this context is not established. Instead, the focus of catalysis for this reaction remains on various Lewis and Brønsted acids. benthamdirect.comnih.gov

General Catalyst for Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.com

Proline and its derivatives are exemplary organocatalysts for a variety of MCRs. researchgate.nettandfonline.com The catalytic cycle often involves the formation of nucleophilic enamine intermediates from the reaction of the pyrrolidine's secondary amine with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then participates in the reaction cascade. The bifunctional nature of many proline derivatives, which can act as both a Brønsted acid and a base, is key to their catalytic activity. researchgate.net this compound, possessing the critical pyrrolidine ring, can be expected to exhibit similar catalytic behavior in MCRs, facilitating the synthesis of complex heterocyclic structures.